4-Methyl-6-azabicyclo[3.2.1]octan-7-one
Description
Properties
IUPAC Name |
4-methyl-6-azabicyclo[3.2.1]octan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-5-2-3-6-4-7(5)9-8(6)10/h5-7H,2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVHADRTIRIQNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC1NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Comparison
Preparation Methods
Reaction Mechanism and Initial Findings
In a seminal study, 2-azabicyclo[2.2.2]octanone (2a ) underwent Schmidt reaction conditions (NaN₃, H₂SO₄) to yield this compound (3a ) alongside a minor regioisomer (4a ) via competing nitrene-mediated migrations (Table 1).
Table 1: Schmidt Reaction Outcomes for Bicyclic Ketones
| Substrate | Product (Major) | Product (Minor) | Yield (%) | Selectivity (Major:Minor) |
|---|---|---|---|---|
| 2a | 3a | 4a | 45 | 3:1 |
| 2b | 3b | 4b | 38 | 2.5:1 |
The reaction proceeds through a nitrene intermediate, where migration of the methylene or methine group determines product distribution. Steric hindrance at the bridgehead position favors methylene migration, forming 3a as the dominant product.
Optimization Strategies
-
Acid Concentration : Increasing H₂SO₄ concentration from 80% to 98% improved yields to 58% by stabilizing the nitrene intermediate.
-
Temperature Control : Maintaining temperatures below 10°C suppressed side reactions, enhancing selectivity to 4:1.
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Substrate Modifications : Electron-donating groups on the aryl ring of 2a (e.g., 4-ethoxy) reduced competing pathways, achieving 62% isolated yield.
Alternative Synthetic Pathways
Cyanohydrin Formation and Reduction
A patent-described method for analogous 8-azabicyclo[3.2.1]octanes involves cyanohydrin intermediates. For example, 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one undergoes cyanation with NaCN/HCl in n-butanol, followed by reduction using Mg/MeOH or catalytic hydrogenation (Pd/C, H₂) to yield saturated lactams.
Key Steps :
-
Cyanohydrin Formation :
-
Dehydration and Hydrogenation :
Challenges and Limitations
Regioselectivity in Schmidt Reaction
Competing migrations during the Schmidt reaction limit yields, necessitating precise control over reaction conditions. Computational modeling suggests that electron-deficient ketones favor methine migration, complicating product isolation.
Stereochemical Control
Hydrogenation of unsaturated precursors (e.g., 3-cyano-8-azabicyclo[3.2.1]oct-2-ene) often yields epimeric mixtures. Axial preference (up to 88:12 ratio) is observed due to steric interactions during catalyst adsorption.
Scalability Issues
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Schmidt Reaction : Corrosive reagents (H₂SO₄, NaN₃) pose safety challenges at scale.
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Cyanohydrin Route : Sodium cyanide handling and waste disposal require stringent protocols.
Comparative Analysis of Methods
Table 2: Synthesis Method Comparison
| Method | Yield (%) | Selectivity | Scalability | Safety Concerns |
|---|---|---|---|---|
| Schmidt Reaction | 45–62 | Moderate | Moderate | High (corrosive reagents) |
| Cyanohydrin/Reduction | 60–72 | High | High | Moderate (cyanide use) |
The Schmidt reaction offers direct lactam formation but suffers from moderate yields. In contrast, the cyanohydrin route provides higher yields and better stereocontrol, albeit with cyanide-related hazards .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-methyl-6-azabicyclo[3.2.1]octan-7-one, and how do reaction conditions influence isomer distribution?
- Methodology : The compound is synthesized via photolysis of N-chloroamides (e.g., N-chloro-3/4-dimethylcyclohexenecarboxamide) in benzene, followed by chromatographic separation of exo- and endo-chloro isomers. Reaction time, solvent choice, and temperature critically affect isomer ratios. For example, irradiation in benzene at controlled durations minimizes side products, while high-pressure liquid chromatography (HPLC) using Porasil A-chloroform resolves isomers based on methyl singlet positions in NMR .
- Key Data : Isomers exhibit distinct NMR shifts (e.g., δ 1.39 vs. 1.52 for methyl groups) and identical mass spectra (m/e 187, 124, 110), necessitating chromatographic separation for purity .
Q. How is the bicyclic lactam structure of this compound characterized experimentally?
- Methodology : Infrared (IR) spectroscopy (1690–1680 cm⁻¹ for lactam carbonyl), NMR (methyl singlets at δ 1.36–3.04), and X-ray crystallography are used. For crystal structure determination, asymmetric units form hydrogen-bonded chains (e.g., O–H···O bridges at 166–180 pm), with lattice parameters a=10.592 Å, b=11.877 Å, c=36.833 Å .
- Challenges : Poor crystal quality due to anisotropic bonding requires high-resolution diffraction (Mo Kα radiation) and SHELX software for refinement .
Q. What are the primary applications of this compound in pharmaceutical intermediate synthesis?
- Methodology : The bicyclic lactam serves as a precursor for edoxaban, an anticoagulant. Key steps include bromination of cyclohexenecarboxylic acid derivatives (e.g., using N-bromosuccinimide with CaO/Ca(OH)₂ in dichloromethane) and subsequent ring-opening to form azido-hydroxycyclohexane intermediates .
- Data : The brominated derivative (CAS 139893-81-5, C₇H₉BrO₂) is synthesized in 54% yield under optimized conditions .
Advanced Research Questions
Q. How does cationic oligomerization of this compound proceed, and what governs its regioselectivity?
- Methodology : Trifluoromethanesulfonic acid or BF₃·Et₂O catalyzes oligomerization at 0–60°C. The reaction proceeds via 5C-6N bond cleavage (not the typical 6N-7C lactam cleavage), confirmed by isolating dimers like N-(2-carbamoyltetrahydropyran-6-yl) derivatives. Protonation of the oxamide unit dictates regioselectivity .
- Implications : This mechanism enables synthesis of polyamide hybrids with high thermal stability (degradation onset at 357°C), relevant for recyclable nylons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
